tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Overview
Description
“tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride” is a chemical compound with the CAS Number: 1818843-18-3 . It has a molecular weight of 254.73 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (((2R,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride . The InChI code is 1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+;/m0./s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator .Scientific Research Applications
Decomposition of MTBE
A study by Hsieh et al. (2011) focused on the decomposition of methyl tert-butyl ether (MTBE) using a radio frequency (RF) plasma reactor. The study investigated the application of RF plasma reactors for decomposing and converting MTBE into other substances like CH4, C2H4, C2H2, iso-butane, and iso-butene. The decomposition efficiency and the fraction of total input carbon converted were observed to increase with input power and decrease with the increase in H2/MTBE ratio and MTBE influent concentration in the plasma environment (Hsieh et al., 2011).
Environmental Behavior and Fate of MTBE
A review by Squillace et al. (1997) discussed the environmental behavior and fate of MTBE, highlighting its high water solubility and weak sorption to subsurface solids. The paper emphasized that MTBE generally resists biodegradation in groundwater and tends to partition into atmospheric water, including precipitation, potentially contributing to its presence in surface and groundwater (Squillace et al., 1997).
MTBE Biodegradation and Bioremediation
Fiorenza and Rifai (2003) reviewed evidence of MTBE biotransformation and complete mineralization under aerobic conditions, as well as increasing evidence of MTBE biotransformation under anaerobic conditions. The study reviewed the metabolic pathways, enzymes involved, and the use of in situ bioremediation techniques for MTBE, highlighting the potential for natural anaerobic transformation of MTBE and the effectiveness of biological methods for MTBE remediation (Fiorenza & Rifai, 2003).
Structure-Metabolism Relationships in the Hydrolysis of Carbamates
Vacondio et al. (2010) compiled data on the metabolic hydrolysis of medicinal carbamates and extracted a qualitative relation between molecular structure and lability to metabolic hydrolysis. The review aimed to assist in the design of carbamates as drugs or prodrugs, categorizing compounds based on their substituents and calculating a metabolic lability score for each class (Vacondio et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOQMCJMKAZMC-KZYPOYLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818843-18-3 | |
Record name | Carbamic acid, N-[[(2R,4S)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818843-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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